GDC-0425 - 1200129-48-1

GDC-0425

Catalog Number: EVT-269056
CAS Number: 1200129-48-1
Molecular Formula: C18H19N5O
Molecular Weight: 321.384
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GDC-0425, also known as GDC-0425, is a potent and selective small molecule inhibitor of checkpoint kinase 1 (Chk1). [, , ] It is an orally bioavailable compound. [, ] GDC-0425 is primarily investigated for its potential as an antitumor agent and chemosensitizer in cancer research. [, , , ]

A multi-kilogram GMP synthesis process was developed for GDC-0425. [] Key aspects of this process include:

  • Pyrrole Protection: Protecting the pyrrole ring of a 1,7-diazacarbazole using propyl ethyl ether. []
  • Palladium-Catalyzed Cyanation: An efficient palladium-catalyzed method for the cyanation of an aryl chloride. []
  • Aryl Ether Formation: Formation of an aryl ether via SNAr fluoride displacement. []
  • Controlled Crystallization: A controlled crystallization process to achieve the desired polymorphic form of the API. []

This five-step process achieved a 31% overall yield, producing high-quality GDC-0425 with minimal impurities and residual metals. []

A significant chemical reaction involving GDC-0425 is its oxidative decyanation catalyzed by cytochrome P450 enzymes. [] This reaction involves the removal of the nitrile group (-CN) and its replacement with oxygen, forming a decyanated product. This metabolic pathway is considered minor, contributing to less than 1% of GDC-0425 conversion. []

Mechanism of Action

GDC-0425 exerts its antitumor activity by selectively inhibiting checkpoint kinase 1 (Chk1). [, , ] Chk1 typically halts the cell cycle in response to DNA damage, allowing time for repair. [] By inhibiting Chk1, GDC-0425 disrupts this DNA repair process:

  • Checkpoint Override: GDC-0425 overrides the cell cycle arrest induced by DNA-damaging agents like gemcitabine. [, ]
  • Mitotic Catastrophe: This override forces cells with damaged DNA into mitosis, leading to cell death. []
  • Chemosensitization: The inhibition of Chk1 enhances the cytotoxic effects of DNA-damaging chemotherapies. [, , ]
Applications
  • Chemosensitization: GDC-0425 is being studied for its ability to enhance the effectiveness of existing chemotherapy drugs, particularly gemcitabine. [, , ] It achieves this by preventing DNA repair and forcing cancer cells with damaged DNA into mitosis. []
  • Predictive Biomarker Research: Studies have explored TP53 mutations and SLFN11 gene expression as potential biomarkers for predicting the synergistic effect of GDC-0425 and gemcitabine. []
  • Pharmacodynamic Biomarker Research: Phosphorylated CDK2 (pCDK2) and phosphorylated H2AX (pH2AX) are investigated as potential pharmacodynamic biomarkers, reflecting the modulation of the Chk1 pathway by GDC-0425. []

Clinical trials have primarily focused on patients with refractory solid tumors. [, ] While initial clinical trials show modest therapeutic activity, there is interest in exploring its effectiveness in specific patient subpopulations and its potential for single-agent activity. []

  • Patient Subpopulation Identification: Identifying specific patient groups, potentially based on genetic markers like TP53 mutations or SLFN11 expression, who would benefit most from GDC-0425 treatment, either alone or in combination with chemotherapy. [, ]
  • Alternative Chemotherapy Combinations: Investigating the synergistic potential of GDC-0425 with other DNA-damaging chemotherapeutic agents beyond gemcitabine. []
  • Optimizing Treatment Schedules: Refining dosing schedules and administration strategies to maximize efficacy and minimize toxicity. []
  • Combination with other Targeted Therapies: Investigating the potential of combining GDC-0425 with other targeted therapies, such as PARP inhibitors or immune checkpoint inhibitors, to enhance antitumor activity. []

Gemcitabine

  • Compound Description: Gemcitabine is a nucleoside analog chemotherapeutic agent that induces cell death by inhibiting DNA synthesis. [, , ]
  • Relevance: Gemcitabine's cytotoxic effects are potentiated by GDC-0425, a checkpoint kinase 1 (Chk1) inhibitor. This synergy arises because Chk1 inhibition overrides cell cycle arrest induced by gemcitabine's DNA damage, leading to mitotic catastrophe and enhanced cancer cell death. [, , ]

SLFN11

  • Compound Description: SLFN11 is a gene that encodes a putative helicase. Increased expression of SLFN11 is implicated in sensitizing cells to DNA-damaging agents. []
  • Relevance: In models predicting synergy between GDC-0425 and gemcitabine, SLFN11 mRNA expression was identified as a significant feature. This suggests a potential role for SLFN11 in the enhanced anti-tumor activity observed when combining GDC-0425 with gemcitabine. []

Cytarabine

  • Compound Description: Cytarabine is an antimetabolite chemotherapeutic agent, similar to gemcitabine, that disrupts DNA synthesis. []
  • Relevance: Studies have shown that combining Chk1 inhibitors, like GDC-0425, with antimetabolites, including cytarabine, can enhance cell killing. This suggests a potential synergistic effect between GDC-0425 and cytarabine, similar to that observed with gemcitabine. []

Irinotecan

  • Compound Description: Irinotecan is a chemotherapeutic agent that inhibits topoisomerase I, an enzyme involved in DNA replication. []
  • Relevance: While not directly studied with GDC-0425, a case report showed a durable response in a patient receiving irinotecan and the Chk1 inhibitor AZD7762, particularly with a mutation in the DNA repair gene RAD50. This highlights the potential for Chk1 inhibitors, including GDC-0425, to enhance the efficacy of other chemotherapeutic agents beyond gemcitabine, particularly in patients with specific genetic backgrounds. []

AZD7762

  • Compound Description: AZD7762 is another small molecule checkpoint kinase 1 (Chk1) inhibitor. []
  • Relevance: Like GDC-0425, AZD7762 has shown potential in enhancing the effects of chemotherapeutic agents, specifically irinotecan, in patients with specific genetic mutations like RAD50. This suggests that both compounds target similar pathways and may share overlapping therapeutic applications. []

MK-8776

  • Compound Description: MK-8776 is a potent and selective small molecule checkpoint kinase 1 (Chk1) inhibitor. []

LY2606368

  • Compound Description: LY2606368 is a small molecule checkpoint kinase 1 (Chk1) inhibitor. []
  • Relevance: Along with GDC-0425, LY2606368 represents a newer generation of Chk1 inhibitors currently undergoing clinical trials. These ongoing trials highlight the continued interest in Chk1 inhibition as a therapeutic strategy for cancer, with GDC-0425 being a key player in this field. []

V158411

  • Compound Description: V158411 is a small molecule checkpoint kinase 1 (Chk1) inhibitor. []
  • Relevance: V158411 is another Chk1 inhibitor with planned Phase I clinical trials, similar to GDC-0425. This highlights the diversity of Chk1 inhibitors under investigation and the need for comparative studies to determine the optimal agent for specific cancer types and patient populations. []

GDC-0425-d9

  • Compound Description: GDC-0425-d9 is a deuterated form of GDC-0425, likely used as an internal standard in pharmacokinetic studies. []
  • Relevance: The use of GDC-0425-d9 in analytical methods highlights the importance of accurate quantification of GDC-0425 levels in biological samples. This is crucial for understanding its pharmacokinetic properties and optimizing dosing regimens in clinical settings. []

Properties

CAS Number

1200129-48-1

Product Name

5-((1-Ethyl-4-piperidinyl)oxy)-9H-pyrrolo(2,3-b:5,4-c')dipyridine-6-carbonitrile

IUPAC Name

3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile

Molecular Formula

C18H19N5O

Molecular Weight

321.384

InChI

InChI=1S/C18H19N5O/c1-2-23-8-5-12(6-9-23)24-17-14(10-19)21-11-15-16(17)13-4-3-7-20-18(13)22-15/h3-4,7,11-12H,2,5-6,8-9H2,1H3,(H,20,22)

InChI Key

XEZLBMHDUXSICI-UHFFFAOYSA-N

SMILES

CCN1CCC(CC1)OC2=C3C4=C(NC3=CN=C2C#N)N=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

GDC0425; GDC-0425; GDC 0425; RG7602; RG-7602; RG 7602.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.